4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide

Description

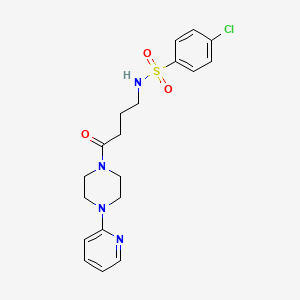

This compound is a benzenesulfonamide derivative featuring a 4-oxobutyl chain substituted with a 4-(pyridin-2-yl)piperazine moiety. Its molecular formula is C₁₉H₂₂ClN₅O₃S, with a molecular weight of 435.93 g/mol.

Properties

IUPAC Name |

4-chloro-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3S/c20-16-6-8-17(9-7-16)28(26,27)22-11-3-5-19(25)24-14-12-23(13-15-24)18-4-1-2-10-21-18/h1-2,4,6-10,22H,3,5,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPAHZWLLVRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between pyridine and a suitable amine under controlled conditions.

Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, often using a halogenated butyl compound.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported biological activities:

Key Observations:

Sulfonamide vs.

Piperazine Substituents : Replacing pyridin-2-yl with methoxyphenyl (MMV665914) or phenyl (CAS 62984-74-1) alters receptor selectivity. Pyridinyl groups may favor interactions with kinases or neurotransmitter receptors .

Cytotoxicity : MMV665914’s activity against HEK293 cells suggests shared cytotoxicity risks with sulfonamide-piperazine derivatives, warranting caution in therapeutic development .

Biological Activity

4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfonamide group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity and interaction with various molecular targets.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure can be represented as follows:

This structure highlights the presence of functional groups that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis, while the piperazine moiety may enhance binding affinity to target proteins. This dual mechanism positions the compound as a potential candidate for treating bacterial infections and possibly other diseases.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in combating bacterial infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various sulfonamide derivatives were tested against common pathogens. The results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cardiovascular Impact

Investigations into the cardiovascular effects of related compounds revealed significant changes in perfusion pressure over time when exposed to different concentrations of benzene sulfonamides. This suggests that further research into this compound could elucidate its potential therapeutic applications in cardiovascular health .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models using ADME/PK parameters suggest favorable absorption and distribution characteristics, although empirical data are needed for validation .

| Parameter | Value |

|---|---|

| Molecular Weight | 422.93 g/mol |

| LogP | Estimated at 3.5 |

| Solubility | Moderate in aqueous solutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.